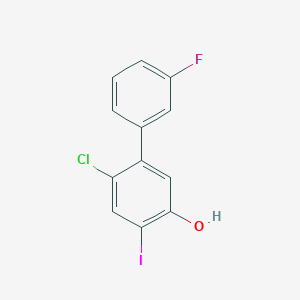

6-Chloro-3'-fluoro-4-iodobiphenyl-3-ol

Description

6-Chloro-3'-fluoro-4-iodobiphenyl-3-ol is a halogenated biphenyl derivative with a molecular formula of C₁₂H₇ClFIO and an estimated molecular weight of 348.54 g/mol (calculated by adding iodine’s atomic mass to the closest analog, 6-chloro-3'-fluorobiphenyl-3-ol ). Its structure features a biphenyl core substituted with chlorine (position 6), fluorine (position 3'), iodine (position 4), and a hydroxyl group (position 3). Halogenated biphenyls are often explored for their electronic properties, stability, and ability to engage in halogen bonding, which can influence molecular interactions in drug design .

Properties

Molecular Formula |

C12H7ClFIO |

|---|---|

Molecular Weight |

348.54 g/mol |

IUPAC Name |

4-chloro-5-(3-fluorophenyl)-2-iodophenol |

InChI |

InChI=1S/C12H7ClFIO/c13-10-6-11(15)12(16)5-9(10)7-2-1-3-8(14)4-7/h1-6,16H |

InChI Key |

DSWGTDVKUBZMBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2Cl)I)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its combination of halogens (Cl, F, I) and hydroxyl group. Below is a comparative analysis with structurally related compounds from the evidence:

*Estimated molecular weight based on structural similarity to .

Key Observations:

Synthetic Challenges :

- The iodine substituent may complicate synthesis due to its size and reactivity. SHELX programs () could aid in crystallographic characterization if the compound is synthesized .

Data Tables

Table 1: Structural Comparison of Halogenated Biphenyls

Research Implications

- Drug Design : The iodine atom could serve as a heavy atom for X-ray crystallography (using SHELX ) or as a radioisotope carrier in imaging.

- Toxicity Considerations : Chlorine and iodine may increase metabolic stability but could pose toxicity risks, necessitating further ADMET studies.

- Synthetic Routes : Analogous to ’s methods, Suzuki-Miyaura coupling or halogenation reactions might be employed for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.